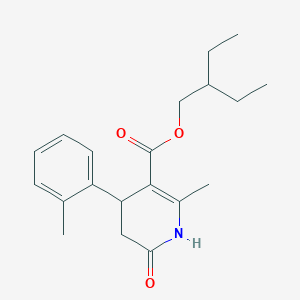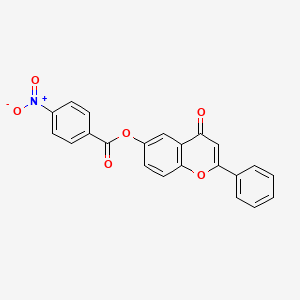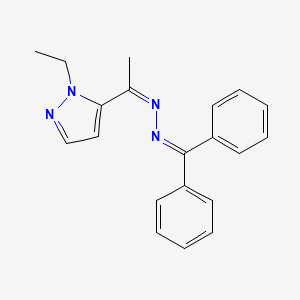
2-ethylbutyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyridine carboxylates involves several key steps, including the reaction of benzaldehyde, aniline, and ethylacetoacetate, facilitated by l (−) proline–Fe(III) complex catalysts at room temperature. This method is notable for its regioselectivity and yields compounds with significant structural complexity and functionalization potential (Sambyal et al., 2011). Phosphine-catalyzed [4 + 2] annulation is another critical synthetic approach, providing a path to highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
Molecular Structure Analysis
Crystal structure analysis of similar compounds reveals intricate details about their molecular geometry, including flat boat conformations of the tetrahydropyridine ring and stabilization by intra- and intermolecular hydrogen bonds. Such studies are crucial for understanding the compound's reactivity and interaction potential (Sambyal et al., 2011).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, underscoring their versatility. For instance, the reaction of tetracyanoethylene and isobutyraldehyde in the presence of hydrohalogen acids yields halo-substituted derivatives, showcasing the reactive adaptability of the pyridine nucleus (Eremkin et al., 2006).
Physical Properties Analysis
The physical properties of pyridine carboxylates, such as melting points, solubility, and crystalline structure, are influenced by their molecular composition and the presence of substituents. These properties are essential for determining the compound's suitability for various applications and for its handling and storage conditions.
Chemical Properties Analysis
The chemical behavior of these compounds is characterized by their reactivity towards nucleophiles, electrophiles, and their participation in cycloaddition reactions. Their functional groups, such as the ester and cyano groups, play a significant role in dictating their chemical properties and reactivity patterns. The ability to undergo transformations into various derivatives makes them valuable intermediates in organic synthesis (Mohamed, 2014).
Aplicaciones Científicas De Investigación
Synthetic Methods and Intermediates
Research on 2-ethylbutyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has contributed to the development of novel synthetic methods and intermediates for the production of complex organic molecules. For instance, the study by Zhu, Lan, and Kwon (2003) demonstrates an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, highlighting the compound's role as a versatile intermediate in organic synthesis (Zhu, Lan, & Kwon, 2003). Similarly, Sauer and Heldmann's (1998) work on ethynyltributyltin demonstrates the compound's potential as a synthetic equivalent for acetylene, aryl, acyl, and halogeno alkynes in [4+2] cycloadditions, further underscoring its utility in the synthesis of functionalized pyridines (Sauer & Heldmann, 1998).
Antimicrobial and Antituberculosis Agents
The compound and its derivatives have been explored for their potential antimicrobial and antituberculosis properties. Raju et al. (2010) discovered that ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates exhibit significant in vitro activity against Mycobacterium tuberculosis, indicating their potential as novel antimycobacterial agents (Raju et al., 2010). Furthermore, the work of Wardkhan et al. (2008) on the synthesis of thiazoles and their fused derivatives highlights their antimicrobial activities against various bacterial and fungal isolates, suggesting the broader antimicrobial applications of compounds synthesized from 2-ethylbutyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (Wardkhan et al., 2008).
Organic Chemistry and Catalysis
In organic chemistry and catalysis, the compound has facilitated the exploration of new reactions and the development of novel catalysts. The research by Eremkin et al. (2006) on the synthesis of 2-halo-6-hydroxy-5,5-dimethyl(ethyl)-5,6-dihydro-1H-pyridine-3,4,4-tricarbonitriles exemplifies the use of the compound in generating new chemical structures, contributing to the field of organic chemistry and materials science (Eremkin et al., 2006).
Vasodilation Properties
Additionally, compounds derived from 2-ethylbutyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate have been investigated for their potential vasodilation properties. Girgis et al. (2008) synthesized 3-pyridinecarboxylates that showed considerable vasodilation activity, opening avenues for the development of new therapeutic agents for cardiovascular diseases (Girgis et al., 2008).
Propiedades
IUPAC Name |
2-ethylbutyl 6-methyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-5-15(6-2)12-24-20(23)19-14(4)21-18(22)11-17(19)16-10-8-7-9-13(16)3/h7-10,15,17H,5-6,11-12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTBZPJEDIPEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbutyl 2-methyl-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4580703.png)
![1-methyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4580708.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4580709.png)
![ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580717.png)

![2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4580743.png)
![3-[4-(allyloxy)-2-bromo-5-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4580745.png)
![3-chloro-4-fluoro-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4580752.png)
![2-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B4580755.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4580756.png)

![1-ethyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4580789.png)
![N-(2-furylmethyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4580792.png)